molecular formula C8H12N2O4 B1215955 N,N'-(1,2-Dihydroxyethylene)bisacrylamide CAS No. 868-63-3

N,N'-(1,2-Dihydroxyethylene)bisacrylamide

Cat. No. B1215955
CAS RN: 868-63-3
M. Wt: 200.19 g/mol
InChI Key: ZMLXKXHICXTSDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is utilized as a cross-linker in the synthesis of responsive polymer hybrid gels and microgels. For instance, copolymer microgels composed of N-isopropyl acrylamide and methacrylic acid were synthesized using N,N'-(1,2-dihydroxyethylene)bisacrylamide, showcasing its role in creating temperature and pH-sensitive materials (Iqbal et al., 2016).

Molecular Structure Analysis

The molecular structure of N,N'-(1,2-Dihydroxyethylene)bisacrylamide allows for the creation of polymers with cleavable cross-links. This feature is exploited in the synthesis of degradable core-shell nanoparticles and the controlled degradation of polymer cores for the formation of hollow microgels, demonstrating its utility in designing materials with tunable structures and functionalities (Nayak et al., 2005).

Chemical Reactions and Properties

N,N'-(1,2-Dihydroxyethylene)bisacrylamide's reactivity is highlighted in its application as a cross-linker for the synthesis of polymers with specific reactions to external stimuli. Its role in forming hybrid microgels that respond to temperature and pH changes showcases the chemical versatility and reactivity of this compound (Iqbal et al., 2016).

Physical Properties Analysis

The physical properties of materials synthesized using N,N'-(1,2-Dihydroxyethylene)bisacrylamide, such as porosity and responsiveness to environmental factors, are crucial for their applications. Studies on hollow thermoresponsive microgels and multicompartment core/shell microgels illustrate how the physical characteristics of these polymers can be finely tuned for specific applications, emphasizing the importance of the cross-linker in defining these properties (Nayak et al., 2005; Hu et al., 2010).

Chemical Properties Analysis

The chemical properties of N,N'-(1,2-Dihydroxyethylene)bisacrylamide, including its ability to form cross-linked polymeric networks, are fundamental to its use in creating responsive and functional materials. Its application in the formation of thermoresponsive and pH-responsive gels demonstrates the compound's ability to contribute to the creation of polymers with desired chemical functionalities (Iqbal et al., 2016).

Scientific Research Applications

1. Catalytic Application in Chemistry

  • Methods of Application : The hybrid microgels poly(NIPAM-MAA)-Au and poly(NIPAM-MAA)-Ag were synthesized by in-situ reduction of metal ions using sodium borohydride (NaBH4) as a reducing agent .
  • Results or Outcomes : The hybrid microgels were tested for the comparative catalytic activity towards the reduction of 4-nitrophenol to 4-aminophenol. The apparent rate constant (k app) for poly(NIPAM-MAA)-Au was found superior than poly(NIPAM-MAA)-Ag .

2. Electrophoresis in Biochemistry

  • Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is suitable for electrophoresis, a technique used in laboratories to separate macromolecules based on size .
  • Methods of Application : The specific methods of application for electrophoresis using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
  • Results or Outcomes : The outcomes of electrophoresis using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .

3. Biosensing Applications

  • Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used in the production of PEG-based hydrogel microparticles for biosensing applications .
  • Methods of Application : The hydrogel microparticles are synthesized based on the copolymerization between PEG-diacrylate and N,N’-(1,2-Dihydroxyethylene)bisacrylamide, a cleavable crosslinker that simultaneously produces pores and reactive groups for bioprobe 3D bioconjugation .
  • Results or Outcomes : The microparticles show great accessibility to antibodies and their complexes, without affecting their diffusion rate . The antibody-conjugated microparticles can efficiently capture the analyte down to a few picograms .

4. Gel Solubilization

  • Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used as a reversible cross-linker for polyacrylamide gels that produces a gel, which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hr . This is useful when recovering protein from polyacrylamide gels .
  • Methods of Application : The specific methods of application for gel solubilization using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
  • Results or Outcomes : The outcomes of gel solubilization using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .

5. Production of Microparticles for Biosensing Applications

  • Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used in the production of PEG-based hydrogel microparticles for biosensing applications .
  • Methods of Application : The hydrogel microparticles are synthesized based on the copolymerization between PEG-diacrylate and N,N’-(1,2-Dihydroxyethylene)bisacrylamide, a cleavable crosslinker that simultaneously produces pores and reactive groups for bioprobe 3D bioconjugation .
  • Results or Outcomes : The microparticles show great accessibility to antibodies and their complexes, without affecting their diffusion rate . The antibody-conjugated microparticles can efficiently capture the analyte down to a few picograms .

6. Recovery of Separated Biomolecules

  • Summary of Application : N,N’-(1,2-Dihydroxyethylene)bisacrylamide is used as a reversible cross-linker for polyacrylamide gels that produces a gel, which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hr . This is useful when recovering protein from polyacrylamide gels .
  • Methods of Application : The specific methods of application for recovering separated biomolecules using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not detailed in the source .
  • Results or Outcomes : The outcomes of recovering separated biomolecules using N,N’-(1,2-Dihydroxyethylene)bisacrylamide are not specified in the source .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The compound’s unique properties make it a valuable tool in the field of biochemistry, particularly in the recovery of proteins from polyacrylamide gels . Its use in the synthesis of thermoresponsive microgels also opens up potential applications in drug delivery and tissue engineering .

properties

IUPAC Name

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXKXHICXTSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C(NC(=O)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862448
Record name 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(1,2-Dihydroxyethylene)bisacrylamide

CAS RN

868-63-3
Record name Dihydroxyethylenebis(acrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(1,2-Dihydroxyethylene)bisacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.619
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
Z Iqbal, LA Shah, M Sayed, A Haleem… - Journal of the Chilean …, 2016 - SciELO Chile
Copolymer microgel composed of N-isopropyl acrylamide and methacrylic acid, poly (NIPAM-MAA), was synthesized by free radical emulsion polymerization using N, N-(1, 2-…
Number of citations: 1 www.scielo.cl
S Tanimoto, Y Imazu, M Imuta… - Bulletin of the …, 1972 - repository.kulib.kyoto-u.ac.jp
Diamino-1, 4-dioxanes and diamino-1, 3-dioxolanes would be interesting bifunctional compounds having moderately water-soluble properties, but no description related to their …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
S Nayak, D Gan, MJ Serpe, LA Lyon - Small, 2005 - Wiley Online Library
Thermoresponsive poly(N‐isopropyl acrylamide) (pNIPAm) microgels possessing a hollow structure have been synthesized from core–shell nanoparticles upon oxidation of the particle …
Number of citations: 172 onlinelibrary.wiley.com
X Hu, Z Tong, LA Lyon - Journal of the American Chemical …, 2010 - ACS Publications
Multiresponsive poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-AAc) microgels containing mechanically and thermodynamically decoupled poly(N-isopropylmethacrylamide) (…
Number of citations: 91 pubs.acs.org
S Nayak, LA Lyon - Angewandte Chemie, 2004 - Wiley Online Library
Recently the field of nanotechnology has received immense attention, which in part is owed to its potential impact on biotechnology. Nanometric materials find application in many fields …
Number of citations: 112 onlinelibrary.wiley.com
X Hu, Z Tong, LA Lyon - Langmuir, 2011 - ACS Publications
Poly(N-isopropylacrylamide) (pNIPAm) microgels were synthesized by precipitation polymerization at temperatures ranging from 37 to 45 C using redox initiator system ammonium …
Number of citations: 112 pubs.acs.org
C Gelfi, A Alloni, P de Besi, PG Righetti - Journal of Chromatography A, 1992 - Elsevier
Investigation of the properties of acrylamide bifunctional monomers (cross-linkers) by capillary zone electrophoresis Page 1 Journal of Chromatography, 608 (1992) 343-348 Elsevier …
Number of citations: 19 www.sciencedirect.com
J Tas, ACJ de Vries, RG Berndsen - Analytical biochemistry, 1979 - Elsevier
Dense and light polyacrylamide gels containing N,N′-(1,2-dihydroxyethylene)bisacrylamide (DHEBA) or N,N′-diallyltartardiamide (DATD) as the crosslinker have been tested for their …
Number of citations: 21 www.sciencedirect.com
C Gelfi, PG Righetti - Electrophoresis, 1981 - Wiley Online Library
Polymerization kinetics of polyacrylamide gels, cross‐linked with the following: N,N′‐methylenebisacrylamide (Bis), N,N′‐bisacrylylcystamine (BAC), N,N′‐ diallyltartardiamide (…
PBH O'Connell, CJ Brady - Analytical Biochemistry, 1976 - Elsevier
The retention of low molecular weight proteins during electrophoresis through gradient polyacrylamide gels was improved when a gradient of N,N′,N″-triallyl citric triamide (TACT) …
Number of citations: 76 www.sciencedirect.com

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